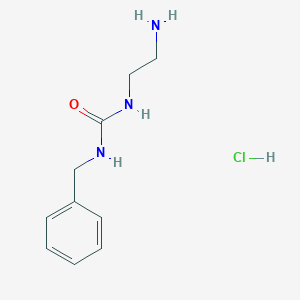

1-(2-Aminoethyl)-3-benzylurea hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Aminoethyl)maleimide hydrochloride is a white crystalline powder . It can be prepared from tert-butyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylcarbamate . It may be used in the preparation of N-propionyl cysteaminylphenol-maleimide-dextran (NPCMD) and 4-nitrophenyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylcarbamate .

Molecular Structure Analysis

The empirical formula of 1-(2-Aminoethyl)maleimide hydrochloride is C6H9N2O2Cl . The molecular weight is 176.6 g/mol .Physical And Chemical Properties Analysis

1-(2-Aminoethyl)maleimide hydrochloride is a white crystalline powder . It has a molecular weight of 176.6 g/mol . The melting point is 166 °C .Wissenschaftliche Forschungsanwendungen

Structural and Tautomerism Studies

1-(2-Aminoethyl)-3-benzylurea hydrochloride is structurally related to compounds used in the study of tautomerism, protonation, and E/Z isomerism. For instance, 1-benzyl-4-nitroso-5-aminopyrazole and its hydrochloride have been investigated to understand these phenomena, revealing insights into the behavior of similar compounds in different solvents and solid states, as well as the formation of hydrogen bonds (Holschbach et al., 2003).

Chiral Solvating Agents (CSAs) for NMR Spectroscopy

Derivatives similar to 1-(2-Aminoethyl)-3-benzylurea hydrochloride have been used as chiral solvating agents (CSAs) in nuclear magnetic resonance (NMR) spectroscopy. These CSAs are crucial for enantiodiscrimination of derivatized amino acids, helping to differentiate NMR signals of enantiomeric substrates and providing insights into the stereochemical features of diastereomeric solvates (Recchimurzo et al., 2020).

Enzyme Inhibition and Docking Studies

Various derivatives have been synthesized and evaluated for their biological activities, including anti-oxidant properties and enzyme inhibiting activities. Docking studies suggest these molecules have potential as esterase and protease enzyme inhibitors, indicating their relevance in biochemical and pharmacological research (Raza et al., 2022).

Antimicrobial and Anticancer Activities

Some derivatives show promising antimicrobial and anticancer activities. For instance, N-substituted thiourea derivatives have exhibited significant antibacterial activities against various bacterial strains, indicating their potential in developing new antimicrobial agents. Furthermore, the structure-activity relationship of these compounds is crucial for understanding their biological effects and optimizing their therapeutic potential (Kalhor et al., 2014).

Synthesis and Characterization of Novel Derivatives

The synthesis and characterization of novel derivatives of 1-(2-Aminoethyl)-3-benzylurea hydrochloride are crucial for expanding its scientific research applications. Studies involving the synthesis of new compounds, their structural analysis, and the exploration of their biological activities contribute to the understanding of their potential uses in various scientific fields (Hussain et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2-aminoethyl)-3-benzylurea;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.ClH/c11-6-7-12-10(14)13-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H2,12,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIQXSWHFBHEMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminoethyl)-3-benzylurea hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.